molecular formula C13H15N5 B2532750 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine CAS No. 2059936-51-3

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine

Cat. No.: B2532750
CAS No.: 2059936-51-3
M. Wt: 241.298
InChI Key: WTEPUCMHRNDFOX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine is a heterocyclic compound that features a piperidine ring and two pyrimidine rings

Scientific Research Applications

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine typically involves the reaction of piperidine derivatives with pyrimidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the piperidine and pyrimidine rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyrimidine rings.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)-4-(pyridin-5-yl)pyrimidine
  • 2-(Piperidin-4-yl)-4-(pyrimidin-4-yl)pyrimidine
  • 2-(Piperidin-4-yl)-4-(pyrimidin-6-yl)pyrimidine

Uniqueness

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine is unique due to its specific arrangement of the piperidine and pyrimidine rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-piperidin-4-yl-4-pyrimidin-5-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-4-14-5-2-10(1)13-17-6-3-12(18-13)11-7-15-9-16-8-11/h3,6-10,14H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEPUCMHRNDFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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